

Commercial Sources and Application Notes for Afp-07

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Compound of Interest

Compound Name: Afp-07

Cat. No.: B1664403

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Afp-07 is a synthetic analog of prostacyclin, a lipid molecule with potent physiological effects. Specifically, **Afp-07** is a 7,7-difluoroprostacyclin derivative that functions as a highly potent and selective agonist for the prostacyclin receptor, also known as the IP receptor.^{[1][2][3]} Its stability and high affinity for the IP receptor make it a valuable tool for researchers studying the physiological and pathological roles of prostacyclin signaling, particularly in the contexts of cardiovascular function, platelet activity, and pulmonary hypertension. This document provides an overview of commercial sources for **Afp-07**, its key biochemical data, and detailed protocols for its application in common experimental assays.

Commercial Availability

Afp-07 is available from several reputable suppliers of biochemicals and research reagents. Researchers can acquire this compound from the following sources:

- Cayman Chemical: Offers **Afp-07** (free acid) and its epimer, 16(R)-**Afp-07**.^[1]
- MedchemExpress: Supplies **Afp-07** as a research-grade chemical.^[2]
- CymitQuimica: Provides **Afp-07** free acid.

It is recommended to consult the respective supplier's website for the most current product specifications, availability, and pricing.

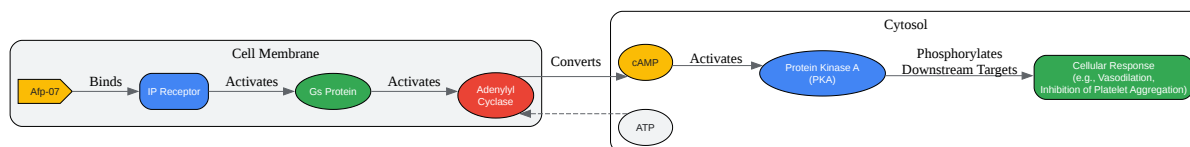
Physicochemical and Pharmacological Properties

Afp-07 is characterized by its high affinity and selectivity for the prostacyclin (IP) receptor. The following table summarizes key quantitative data for **Afp-07**.

Property	Value	Reference
Chemical Name	7,7-Difluoroprostacyclin derivative	[1][2]
Molecular Formula	C ₂₂ H ₃₀ F ₂ O ₅	[1]
Molecular Weight	412.5 g/mol	[1]
CAS Number	788799-13-3 (for free acid)	[3]
IP Receptor Affinity (K _i)	0.561 nM	[1][2]
EP ₁₋₃ Receptor Affinity (K _i)	> 100 nM	[1][3]
EP ₄ Receptor Affinity (K _i)	> 10 nM	[1][3]

Signaling Pathway

Activation of the prostacyclin (IP) receptor by **Afp-07** initiates a well-defined intracellular signaling cascade. The IP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the G_s alpha subunit (G_s). Upon agonist binding, G_s activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit cellular responses such as smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[4][5][6]



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Caption: **Afp-07** mediated IP receptor signaling pathway.

Application Notes and Protocols

Receptor Binding Assay

This protocol is designed to determine the binding affinity of **Afp-07** to the prostacyclin (IP) receptor expressed in cell membranes. It is a competitive binding assay using a radiolabeled ligand.

Experimental Workflow

Caption: Workflow for a competitive receptor binding assay.

Materials:

- Cell membranes expressing the human IP receptor
- Radiolabeled prostacyclin analog (e.g., [³H]-Iloprost)
- **Afp-07**
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
- Wash buffer (ice-cold binding buffer)
- Glass fiber filters (e.g., Whatman GF/C)

- Scintillation cocktail
- 96-well filter plates
- Vacuum manifold
- Scintillation counter

Protocol:

- Preparation:
 - Thaw the cell membrane preparation on ice.
 - Dilute the membranes in ice-cold binding buffer to a final concentration that yields specific binding of less than 10% of the total added radioligand.
 - Prepare serial dilutions of **Afp-07** in binding buffer.
- Assay Setup (in a 96-well filter plate):
 - Total Binding: Add 50 μ L of binding buffer, 50 μ L of radiolabeled ligand, and 100 μ L of the diluted cell membrane preparation.
 - Non-specific Binding: Add 50 μ L of a high concentration of a non-labeled ligand (e.g., 10 μ M Iloprost), 50 μ L of radiolabeled ligand, and 100 μ L of the diluted cell membrane preparation.
 - Competitive Binding: Add 50 μ L of each **Afp-07** dilution, 50 μ L of radiolabeled ligand, and 100 μ L of the diluted cell membrane preparation.
- Incubation:
 - Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation.
- Filtration and Washing:
 - Stop the reaction by rapid filtration through the glass fiber filters using a vacuum manifold.

- Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
- Quantification:
 - Dry the filters completely.
 - Add scintillation cocktail to each well.
 - Count the radioactivity in a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the **Afp-07** concentration.
 - Determine the IC₅₀ value (the concentration of **Afp-07** that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
 - Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radiolabeled ligand and K_d is its dissociation constant.

Platelet Aggregation Assay

This protocol measures the ability of **Afp-07** to inhibit platelet aggregation induced by an agonist like ADP. Light Transmission Aggregometry (LTA) is a common method for this assay. [\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Workflow

Caption: Workflow for a platelet aggregation assay using LTA.

Materials:

- Freshly drawn human whole blood anticoagulated with sodium citrate
- **Afp-07**

- Platelet agonist (e.g., Adenosine Diphosphate - ADP)
- Saline or appropriate vehicle for **Afp-07**
- Platelet aggregometer
- Cuvettes with stir bars
- Centrifuge

Protocol:

- Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
 - Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
 - Transfer the PRP to a new tube.
 - Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
- Instrument Setup:
 - Set the aggregometer to 37°C.
 - Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (minimum light transmission).
- Assay Procedure:
 - Pipette 450 µL of PRP into a cuvette with a stir bar.
 - Add 50 µL of **Afp-07** at various concentrations (or vehicle control) and incubate for 2-5 minutes at 37°C with stirring.
 - Initiate the recording of light transmission.
 - Add a pre-determined concentration of ADP to induce platelet aggregation.

- Record the aggregation for 5-10 minutes.
- Data Analysis:
 - The aggregometer software will generate aggregation curves.
 - The maximum aggregation is determined from the change in light transmission.
 - Calculate the percentage inhibition of aggregation for each concentration of **Afp-07** compared to the vehicle control.
 - Plot the percentage inhibition against the **Afp-07** concentration to determine the IC₅₀ value.

Vasodilation Assay (Wire Myography)

This protocol assesses the vasodilatory effect of **Afp-07** on isolated small arteries using a wire myograph.[\[10\]](#)[\[11\]](#)

Experimental Workflow

Caption: Workflow for a vasodilation assay using wire myography.

Materials:

- Isolated small arteries (e.g., mesenteric or coronary arteries) from a suitable animal model
- Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂
- Vasoconstrictor agent (e.g., Phenylephrine, U46619)
- **Afp-07**
- Wire myograph system with a force transducer and data acquisition software

Protocol:

- Artery Preparation and Mounting:

- Dissect small arteries in ice-cold PSS.
- Cut the arteries into small rings (approx. 2 mm in length).
- Mount the arterial rings on the two wires of the myograph jaws in the organ bath filled with PSS at 37°C and aerated with 95% O₂ / 5% CO₂.
- Equilibration and Normalization:
 - Allow the mounted arteries to equilibrate for at least 30 minutes.
 - Normalize the vessel segments to a standardized resting tension to ensure optimal and reproducible contractile responses.
- Viability Check:
 - Assess the viability of the arterial rings by challenging them with a high potassium solution or a vasoconstrictor like phenylephrine.
 - Assess endothelium integrity by inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).
- Vasodilation Assay:
 - Wash the arteries and allow them to return to the baseline resting tension.
 - Pre-constrict the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine to achieve ~80% of maximum contraction).
 - Once a stable contraction plateau is reached, add cumulative concentrations of **Afp-07** to the organ bath at regular intervals (e.g., every 3-5 minutes).
 - Record the changes in isometric tension.
- Data Analysis:
 - Express the relaxation induced by **Afp-07** as a percentage of the pre-contraction tension.

- Plot the percentage of relaxation against the logarithm of the **Afp-07** concentration to construct a concentration-response curve.
- Calculate the EC₅₀ value (the concentration of **Afp-07** that produces 50% of the maximal relaxation).

This document is intended for research purposes only and does not constitute medical advice. Researchers should always adhere to institutional safety guidelines and best laboratory practices.

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